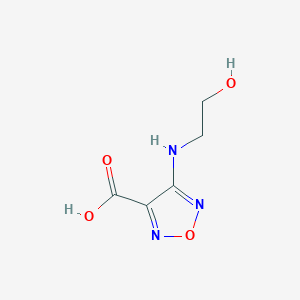

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

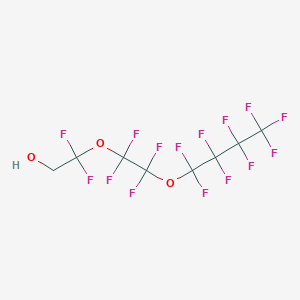

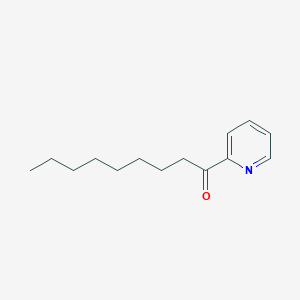

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid (HEFA) is a chemical compound with a molecular formula of C4H7NO3. It is a member of the furazan family of compounds and is used in a variety of scientific research applications. HEFA is a colorless solid with a melting point of approximately 135°C. It is soluble in water, ethanol, and acetone, but insoluble in ether. HEFA is an important intermediate in the synthesis of many biologically active compounds, including drugs and dyes.

Applications De Recherche Scientifique

Conversion of Biomass to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in converting plant biomass into valuable chemicals, serving as an alternative feedstock for the chemical industry. These derivatives have potential applications in producing monomers, polymers, fuels, solvents, and pharmaceuticals. The synthesis and utilization of HMF from plant feedstocks signify a major shift towards sustainable chemical production, hinting at a future where carbon and hydrogen sources are derived more responsibly (Chernyshev, Kravchenko, & Ananikov, 2017).

Arylmethylidenefuranones: Chemical Reactivity and Applications

The reactivity of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles has been explored for synthesizing a range of compounds. These reactions yield diverse acyclic, cyclic, and heterocyclic compounds with potential applications in different fields, indicating the versatility of furan derivatives in fine chemical synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Amino-1,2,4-triazoles: A Raw Material for Fine Organic Synthesis

Amino-1,2,4-triazoles serve as a fundamental raw material in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their use extends to creating heat-resistant polymers and products with fluorescent properties, showcasing the broad application spectrum of nitrogen-containing heterocycles derived from furan compounds (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Catalytic Conversion of Carbohydrates to Furanic Derivatives

The synthesis of furanic derivatives from carbohydrates, facilitated by catalysts like choline chloride, underscores the potential of biomass as a source for renewable chemicals. This process highlights the efficiency and environmental benefits of using biomass-derived carbohydrates for producing furanic derivatives, essential for various applications (Jérôme & Vigier, 2017).

Understanding Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids, including furan-3-carboxylic acid derivatives, reveals their role as both feedstock and inhibitors in microbial fermentation processes. This research is crucial for developing strategies to increase microbial tolerance and efficiency in bioproduction processes, furthering the application of furan derivatives in biotechnology (Jarboe, Royce, & Liu, 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various cellular targets . For instance, ochratoxin A, a mycotoxin, interacts with target molecules depending on the characteristics of the target molecule and the ochratoxin A molecule itself .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes . For example, 2-aminothiazole derivatives have been found to exhibit potent inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

Similar compounds have been found to affect carbohydrate, lipid, and amino acid metabolism . For instance, in the progression of diabetic kidney disease, disorders in serum metabolites and gut microbiota principally involved carbohydrate, lipid, and amino acid metabolism .

Pharmacokinetics

A similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, was found to be rapidly distributed in rat’s plasma with the absolute bioavailability of 345% . The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations .

Result of Action

Similar compounds have been found to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .

Action Environment

It’s known that the hydrophobicity of similar compounds can hamper their direct biomedical use . Therefore, obtaining water-soluble forms of these compounds is a common goal in drug development .

Propriétés

IUPAC Name |

4-(2-hydroxyethylamino)-1,2,5-oxadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWMVCTUTXHXFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=NON=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340747 |

Source

|

| Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid | |

CAS RN |

147194-40-9 |

Source

|

| Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)

![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)

![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)